Cas no 76854-95-0 (2-Amino-N,N-diethylbenzamide)
2-Amino-N,N-diethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 2-amino-N,N-diethyl-
- 2-AMINO-N,N-DIETHYLBENZAMIDE
- 2-amino-N,N-diethyl-benzamide
- 2-amino-N,N-diethylbenzoylamide
- anthranilic acid diethylamide
- Anthranilsaeure-diaethylamid
- Benzamide,2-amino-N,N-diethyl
- N,N-Diethylanthranilamide
- N1,N1-diethyl-2-aminobenzamide
- o-amino-N,N-diethylbenzamide
- Z228586546
- EN300-52651
- 76854-95-0
- CHEMBL2263374
- KHEWLEXQLKPLGN-UHFFFAOYSA-N
- DTXSID80435619
- BDA85495
- SCHEMBL6371982
- BB 0246507
- AKOS000111666
- 2-Amino-N,N-diethylbenzamide
-
- MDL: MFCD01120258
- Inchi: 1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3
- InChI Key: KHEWLEXQLKPLGN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1N)N(CC)CC
Computed Properties
- Exact Mass: 192.12600
- Monoisotopic Mass: 192.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.33000
- LogP: 2.33200
2-Amino-N,N-diethylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-N,N-diethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044580-1g |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 97% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 044580-5g |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 97% | 5g |
£119.00 | 2022-03-01 | |
| TRC | A630510-25mg |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630510-50mg |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A630510-250mg |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 250mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772402-1g |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 98% | 1g |
¥1441.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772402-5g |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 98% | 5g |
¥3991.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772402-10g |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 98% | 10g |
¥6487.00 | 2024-07-28 | |
| Crysdot LLC | CD12033503-25g |
2-Amino-N,N-diethylbenzamide |
76854-95-0 | 95+% | 25g |
$496 | 2024-07-24 | |
| A2B Chem LLC | AC55813-1g |
Benzamide, 2-amino-N,N-diethyl- |
76854-95-0 | 97% | 1g |
$40.00 | 2024-04-19 |
2-Amino-N,N-diethylbenzamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Amino-N,N-diethylbenzamide
Benzamide, 2-amino-N,N-diethyl- (CAS No. 76854-95-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Benzamide, 2-amino-N,N-diethyl-, identified by its CAS number 76854-95-0, is a significant compound in the realm of chemical and pharmaceutical research. This amide derivative has garnered attention due to its versatile applications and structural properties that make it a valuable candidate for various biochemical and medicinal studies. The compound's molecular structure, characterized by a benzamide core with N,N-diethylamino substituents, imparts unique reactivity and functionality that are exploited in multiple research domains.
The< strong>benzamide moiety is a well-studied pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of amino groups at the 2-position and diethylamino substituents at the nitrogen atom enhances the compound's solubility and binding affinity, making it an attractive scaffold for drug development. Recent studies have highlighted the potential of this derivative in modulating various biological pathways, particularly in the context of neurodegenerative diseases and inflammatory conditions.
In the context of contemporary pharmaceutical research, Benzamide, 2-amino-N,N-diethyl- has been explored for its role in developing novel therapeutic agents. The compound's ability to act as a modulator of enzyme activity has been particularly intriguing. For instance, research has demonstrated its potential in inhibiting certain proteases that are implicated in the pathogenesis of Alzheimer's disease. The diethylamino group contributes to the compound's lipophilicity, which is a critical factor in drug absorption and distribution within the body.
Moreover, the< strong>N,N-diethylamino substituent plays a crucial role in enhancing the pharmacokinetic properties of Benzamide, 2-amino-N,N-diethyl-. This modification improves the compound's metabolic stability and bioavailability, which are essential for effective drug delivery. Studies have shown that derivatives with similar structural motifs exhibit improved pharmacological profiles when compared to their unsubstituted counterparts.
The synthesis of Benzamide, 2-amino-N,N-diethyl- involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the condensation of ethyl acetoacetate with ethylamine to form ethyl N-(2-aminoethyl)acetate, which is subsequently converted into the desired benzamide derivative through cyclization and amidation reactions. These synthetic pathways highlight the compound's accessibility and scalability for industrial applications.
Recent advancements in computational chemistry have further illuminated the potential of Benzamide, 2-amino-N,N-diethyl-. Molecular modeling studies have been instrumental in predicting the binding modes of this compound with various biological targets. These insights have guided experimental efforts aimed at optimizing its pharmacological activity. For example, virtual screening techniques have identified analogs of Benzamide, 2-amino-N,N-diethyl-, which exhibit enhanced binding affinity to specific enzymes involved in cancer metabolism.
The< strong>CAS No. 76854-95-0 designation provides a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized nomenclature is essential for regulatory submissions and patent applications, where precision is paramount. The compound's properties have been thoroughly characterized through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
In conclusion, Benzamide, 2-amino-N,N-diethyl- represents a compelling subject of study in chemical and pharmaceutical research. Its unique structural features and functional properties make it a valuable tool for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, underscoring its significance in advancing medical science. As our understanding of biological systems evolves, compounds like Benzamide, 2-amino-N,N-diethyl-, will undoubtedly play a pivotal role in shaping future treatments for complex diseases.
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